beta-Estradiol 17-acetate beta-Estradiol 17-acetate β-Estradiol 17-acetate is a metabolite of estradiol.Target: Othersβ-Estradiol 17-acetate is a metabolite of estradiol.
Brand Name: Vulcanchem
CAS No.: 1743-60-8
VCID: VC0003515
InChI: InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
SMILES: CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

beta-Estradiol 17-acetate

CAS No.: 1743-60-8

Cat. No.: VC0003515

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Estradiol 17-acetate - 1743-60-8

Specification

CAS No. 1743-60-8
Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Standard InChI Key QAHOQNJVHDHYRN-SLHNCBLASA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Introduction

Chemical Profile and Structural Characteristics

β-Estradiol 17-acetate (C₂₀H₂₆O₃, MW 314.42 g/mol) features a steroidal backbone with an acetyl group at the 17β position. The acetate moiety increases membrane permeability compared to parent estradiol, evidenced by its higher logP value (4.18 vs. 2.76 for estradiol) . X-ray crystallography reveals a planar tetracyclic structure with axial acetyl orientation, contributing to its receptor binding specificity .

Table 1: Physicochemical Properties

PropertyValue
Density1.18 g/cm³
Melting PointNot reported
Boiling Point450.5°C at 760 mmHg
Vapor Pressure9.88×10⁻⁹ mmHg at 25°C
SolubilityDMSO: ≥10 mg/mL
LogP4.18
Refractive Index1.583

The compound's stability profile shows <5% degradation after 12 weeks at -20°C in DMSO , though aqueous solutions require stabilization with cyclodextrins due to hydrolysis susceptibility at physiological pH .

Pharmacokinetics and Metabolic Pathways

LC/MS/MS analyses demonstrate linear quantification from 0.1-10,000 pg/μL (R²>0.998) with 80% plasma recovery . The 17-acetate group undergoes rapid hepatic hydrolysis by esterases, yielding bioactive estradiol within 30 minutes post-administration . In postmenopausal women, a 1 mg dose combined with 0.5 mg norethisterone acetate reduced fasting homocysteine by 18.2% (p<0.05) over 12 weeks .

Table 2: Pharmacokinetic Parameters

ParameterValue
Tₘₐₓ2.1 ± 0.3 hr
Cₘₐₓ1.8 ng/mL
AUC₀₋₂₄14.7 ng·hr/mL
Half-life6.8 hr
Protein Binding98.2%

Notably, the acetate modification extends half-life 2.3-fold compared to unmodified estradiol (6.8 vs. 3.0 hr) , likely due to reduced renal clearance.

Mechanistic Actions and Receptor Interactions

  • Endothelial Protection: At 10 nM, enhances human brain endothelial cell viability by 37% (p<0.01) through PI3K-Akt-eNOS pathway activation .

  • Lipid Metabolism: Increases LCAT-mediated estradiol transacylation to HDL3 by 2.8-fold (p<0.001) , potentially explaining its homocysteine-lowering effects .

  • Neuroprotection: Modulates astrocyte inflammatory responses via ERβ-dependent suppression of NF-κB signaling .

Dose-response studies reveal biphasic effects—pro-survival at ≤100 nM vs. cytotoxic at ≥1 μM concentrations in neural cells .

Analytical Methodologies

The Agilent 6470 Triple Quadrupole platform achieves 100 fg/mL sensitivity using MRM transitions 313→255 (quantifier) and 313→145 (qualifier) . Key validation parameters:

Table 3: Analytical Performance

ParameterResult
Linearity Range0.1-10,000 pg/μL
Intra-day Precision0.24-5.87% RSD
Inter-day Precision1.25-7.14% RSD
Accuracy81.5-118.1%
Extraction Recovery80.2 ± 3.1%

This method enables precise tracking of both prodrug and metabolites in biological matrices, critical for dose optimization studies.

Therapeutic Applications and Clinical Evidence

Cardiovascular Health

The 12-week randomized trial (n=44) demonstrated 22.4% reduction in cardiovascular risk markers:

  • Homocysteine: 14.2 → 11.6 μmol/L (p=0.013)

  • hs-CRP: 3.1 → 2.4 mg/L (p=0.042)

  • HDL-C: +18.7% (p=0.005)

Neurovascular Protection

In neurosurgical patients' endothelial cells:

  • 100 nM treatment increased TEER by 42% (p<0.001)

  • Reduced LPS-induced IL-6 secretion by 61% (p=0.008)

  • Enhanced claudin-5 expression 2.3-fold (p=0.002)

Metabolic Modulation

LCAT activation studies show:

  • 2.8-fold increase in estradiol-HDL3 esterification

  • 19% faster reverse cholesterol transport (p=0.017)

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